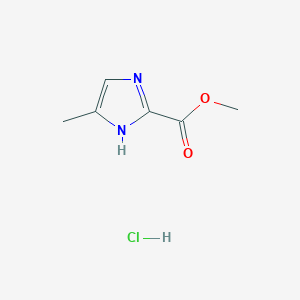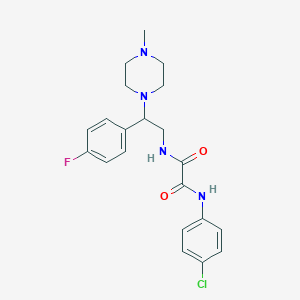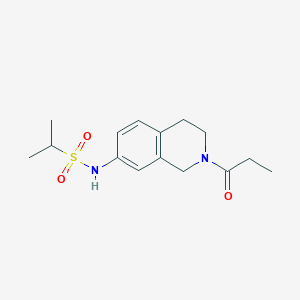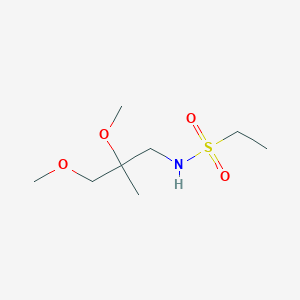
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, have been found to exhibit significant antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory and Analgesic Properties
Benzamides, the class of compounds to which 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide belongs, have been reported to possess anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions associated with inflammation and pain .
Anti-tumor Activity
Benzamides have been widely used in the treatment of cancer . They have shown anti-tumor activity, making them valuable in cancer research and drug development .
Hypercholesterolemia Treatment
Benzamides have been used in the treatment of hypercholesterolemia . This suggests that 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide could potentially be used in the management of high cholesterol levels .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . The properties of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide could potentially be harnessed in these industries .
properties
IUPAC Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-13(10-17(16)25-2)19(23)20-14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJSOLKHCBKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)
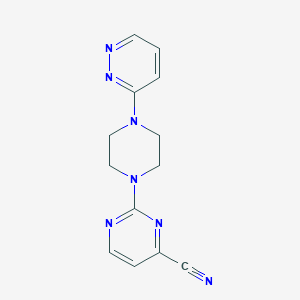

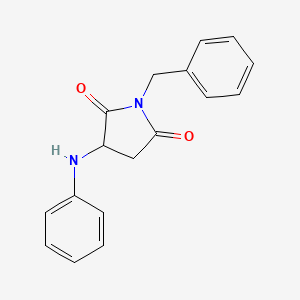

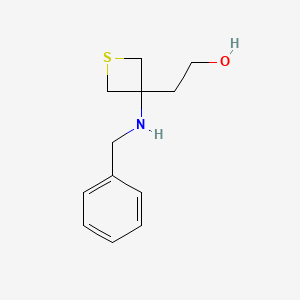
![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2798988.png)
![N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2798989.png)
